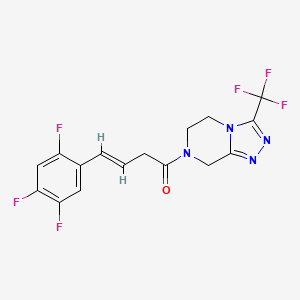

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

Overview

Description

Mechanism of Action

Target of Action

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as N,N’-bis(2,4,6-trimethoxyphenyl)oxamide, primarily targets the copper-catalyzed coupling of aryl bromides and secondary amines . This compound acts as a ligand, a molecule that binds to another (usually larger) molecule, in this case, copper .

Mode of Action

The interaction of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide with its targets involves the promotion of copper-catalyzed N-arylation of anilines and cyclic secondary amines . This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines .

Biochemical Pathways

The biochemical pathway affected by N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is the copper-catalyzed N-arylation of anilines and cyclic secondary amines . This pathway is crucial for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds .

Pharmacokinetics

The compound’s predicted density is 1283±006 g/cm3 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide’s action is the successful coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines . This leads to the formation of carbon-nitrogen bonds, which are essential in the synthesis of many organic compounds .

Action Environment

The action of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be influenced by various environmental factors. For instance, sterically hindered acyclic secondary amines require the use of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide as a ligand for better results . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide plays a significant role in biochemical reactions, particularly as a ligand in copper-catalyzed coupling reactions . It interacts with copper ions to form a complex that facilitates the coupling of aryl bromides and secondary amines. This interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide has been shown to enhance the catalytic activity in these reactions, making it a valuable compound in synthetic chemistry .

Molecular Mechanism

At the molecular level, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide exerts its effects through binding interactions with biomolecules. It acts as a ligand for copper ions, forming a complex that enhances the catalytic activity of copper-catalyzed reactions This binding interaction is essential for the compound’s role in facilitating the coupling of aryl bromides and secondary amines

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be synthesized through the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:

- Dissolving 2,4,6-trimethoxyaniline in an organic solvent such as dichloromethane.

- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with water and extracting the product with an organic solvent.

- Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide primarily undergoes substitution reactions, particularly in copper-catalyzed coupling reactions . These reactions involve the formation of carbon-nitrogen bonds between aryl halides and amines.

Common Reagents and Conditions

Reagents: Copper(I) iodide (CuI), aryl halides, secondary amines, and bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions are aryl amines and secondary amines, which are valuable intermediates in the synthesis of pharmaceuticals and materials .

Scientific Research Applications

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be compared with other bisoxalamide ligands such as N,N’-Bis(furan-2-ylmethyl)oxalamide and N,N’-Bis(2,4,6-trimethylphenyl)oxalamide . These compounds share similar structures but differ in their substituents, which can influence their reactivity and selectivity in catalytic reactions . N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is unique due to its trimethoxy substituents, which enhance its electron-donating properties and improve its performance in copper-catalyzed coupling reactions .

List of Similar Compounds

- N,N’-Bis(furan-2-ylmethyl)oxalamide

- N,N’-Bis(2,4,6-trimethylphenyl)oxalamide

- N,N’-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVJMONAWAGMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957476-07-2 | |

| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) enhance the efficiency of copper-catalyzed coupling reactions, particularly with challenging substrates?

A1: BTMPO acts as a bidentate ligand, coordinating to the copper catalyst through its two oxygen atoms. [, ] This coordination significantly enhances the catalyst's activity, enabling it to activate otherwise unreactive substrates like chlorobenzene and sterically hindered amines. [] While the exact mechanism is still under investigation, DFT studies suggest that BTMPO facilitates C-Cl bond activation through a concerted substitution pathway. [] This ligand-metal interaction is crucial for overcoming the high energy barriers associated with these challenging coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)